

# Application Note: High-Content Screening for Apoptosis Using AKOS-22

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## Compound of Interest

Compound Name: AKOS-22  
Cat. No.: B15611334

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## Introduction

Apoptosis, or programmed cell death, is a crucial physiological process essential for tissue homeostasis, embryonic development, and elimination of damaged or infected cells.[1] Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[1] Consequently, the identification of small molecules that can modulate apoptosis is a key objective in drug discovery. High-content screening (HCS) has emerged as a powerful tool for this purpose, enabling the quantitative analysis of multiple cellular parameters in a high-throughput format.[2][3] This application note describes a method for utilizing **AKOS-22**, a known inhibitor of the voltage-dependent anion channel 1 (VDAC1), in a high-content screening assay to monitor its effects on apoptosis.

**AKOS-22**, also known as AKOS-022075291, has been identified as a VDAC1 inhibitor that can suppress apoptosis.[4] VDAC1 is a protein located in the outer mitochondrial membrane that plays a critical role in the regulation of metabolism and apoptosis. By inhibiting VDAC1 oligomerization, **AKOS-22** has been shown to prevent the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. This application note provides a detailed protocol for assessing the anti-apoptotic activity of **AKOS-22** using a high-content imaging-based assay that simultaneously measures nuclear condensation and caspase-3/7 activation, two key hallmarks of apoptosis.[5][6]

## Principle of the Assay

This HCS assay utilizes fluorescent probes to identify and quantify apoptotic cells within a population.

- **Nuclear Staining:** Hoechst 33342, a cell-permeant DNA dye, is used to visualize the cell nucleus. In apoptotic cells, chromatin condensation leads to a smaller, more brightly stained nucleus, a morphological change that can be quantified by image analysis software.[\[5\]](#)[\[7\]](#)
- **Caspase-3/7 Activation:** A cell-permeant, non-fluorescent substrate for activated caspase-3 and -7 is used. Upon cleavage by these executioner caspases, the substrate releases a DNA-binding dye that fluoresces brightly, indicating caspase activation, a hallmark of apoptosis.[\[3\]](#)[\[6\]](#)

By combining these two readouts, the assay provides a robust, multi-parametric assessment of apoptosis at the single-cell level.

## Materials and Reagents

Reagent	Supplier	Catalog Number
AKOS-22	MedKoo Biosciences	561047
Staurosporine (Positive Control)	Tocris Bioscience	1285
HeLa Cells (or other suitable cell line)	ATCC	CCL-2
Dulbecco's Modified Eagle Medium (DMEM)	Thermo Fisher Scientific	11965092
Fetal Bovine Serum (FBS)	Thermo Fisher Scientific	26140079
Penicillin-Streptomycin	Thermo Fisher Scientific	15140122
Trypsin-EDTA (0.25%)	Thermo Fisher Scientific	25200056
Black, clear-bottom 96-well microplates	Corning	3603
Hoechst 33342	Thermo Fisher Scientific	H3570
CellEvent™ Caspase-3/7 Green Detection Reagent	Thermo Fisher Scientific	C10423
Phosphate-Buffered Saline (PBS)	Thermo Fisher Scientific	10010023
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D2650

## Experimental Protocols

### Cell Culture and Seeding

- Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
- Determine cell density using a hemocytometer or automated cell counter.

- Seed 5,000 cells per well in a black, clear-bottom 96-well microplate in a final volume of 100  $\mu\text{L}$ .
- Incubate the plate for 24 hours to allow for cell attachment.

## Compound Treatment

- Prepare a 10 mM stock solution of **AKOS-22** in DMSO.
- Prepare a 1 mM stock solution of staurosporine in DMSO.
- Perform serial dilutions of **AKOS-22** and staurosporine in cell culture medium to achieve the desired final concentrations. A typical concentration range for **AKOS-22** is 1-50  $\mu\text{M}$ , and for staurosporine is 0.1-10  $\mu\text{M}$ .
- Include a vehicle control (DMSO) at a final concentration not exceeding 0.5%.
- Carefully remove the culture medium from the wells and add 100  $\mu\text{L}$  of the compound dilutions or control medium.
- Incubate the plate for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C and 5%  $\text{CO}_2$ .

## Staining

- Prepare a 2X staining solution containing Hoechst 33342 (final concentration 1  $\mu\text{g}/\text{mL}$ ) and CellEvent™ Caspase-3/7 Green Detection Reagent (final concentration 2  $\mu\text{M}$ ) in cell culture medium.
- Add 100  $\mu\text{L}$  of the 2X staining solution directly to each well containing 100  $\mu\text{L}$  of medium with compound.
- Incubate the plate for 30 minutes at 37°C, protected from light.

## High-Content Imaging and Analysis

- Acquire images using a high-content imaging system equipped with appropriate filters for DAPI (for Hoechst 33342) and FITC (for the caspase-3/7 probe).

- Use a 10x or 20x objective to capture images from the center of each well.
- Analyze the images using a suitable image analysis software. The software should be capable of:
  - Cell Segmentation: Identifying individual cells based on the Hoechst 33342 nuclear stain.
  - Feature Extraction: Measuring parameters for each cell, including:
    - Nuclear intensity and area (from the Hoechst channel).
    - Caspase-3/7 fluorescence intensity (from the FITC channel).
- Apoptosis Classification:
  - Apoptotic Nuclei: Set a threshold for nuclear intensity and/or a decrease in nuclear area to identify cells with condensed chromatin.
  - Caspase-3/7 Positive Cells: Set a fluorescence intensity threshold in the FITC channel to identify cells with activated caspases.
  - Combine these parameters to define the percentage of apoptotic cells in each well.

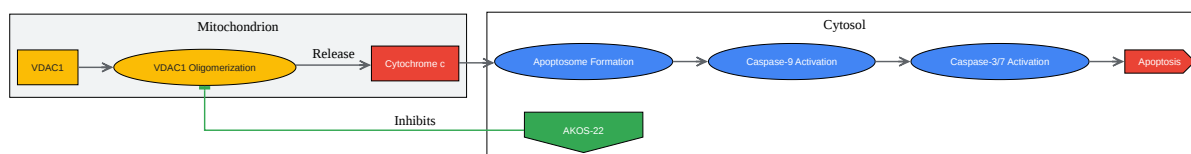
## Data Presentation

Table 1: Quantitative Analysis of **AKOS-22** Effect on Staurosporine-Induced Apoptosis

Treatment	Concentration (μM)	% Apoptotic Cells (Mean ± SD)	% Caspase-3/7 Positive Cells (Mean ± SD)
Vehicle Control (DMSO)	-	2.5 ± 0.8	3.1 ± 1.1
Staurosporine	1	45.2 ± 3.5	52.8 ± 4.2
Staurosporine + AKOS-22	1 + 10	28.7 ± 2.9	33.4 ± 3.1
Staurosporine + AKOS-22	1 + 25	15.1 ± 2.1	18.9 ± 2.5
Staurosporine + AKOS-22	1 + 50	8.3 ± 1.5	10.2 ± 1.8
AKOS-22	50	3.1 ± 0.9	3.5 ± 1.0

## Visualizations

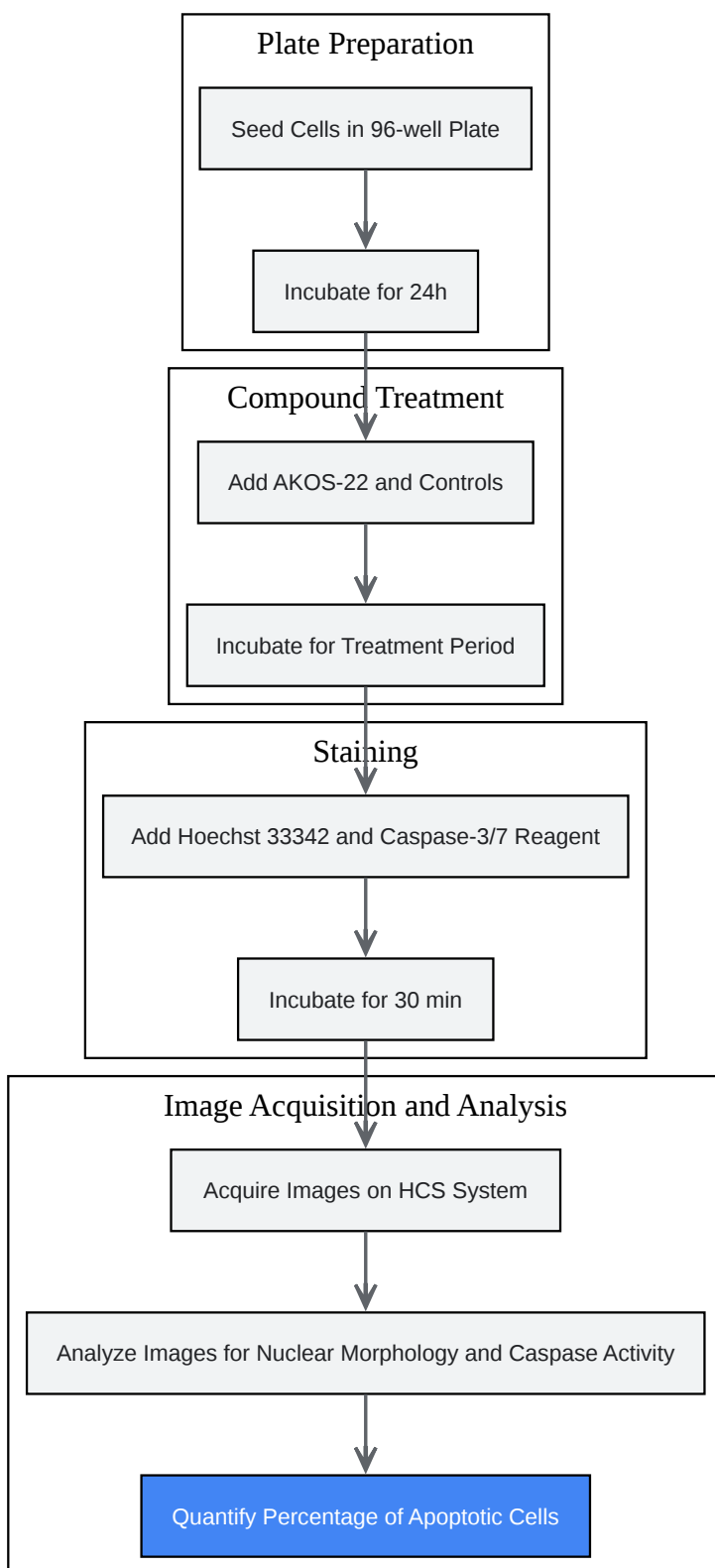
### Signaling Pathway of AKOS-22 in Apoptosis Inhibition



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Caption: **AKOS-22** inhibits apoptosis by blocking VDAC1 oligomerization.

## Experimental Workflow for High-Content Screening



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Caption: Workflow for the high-content screening apoptosis assay.

## Conclusion

This application note provides a robust and quantitative method for assessing the anti-apoptotic effects of **AKOS-22** using high-content screening. The described protocol allows for the simultaneous measurement of key apoptotic hallmarks, providing detailed insights into the compound's mechanism of action at a single-cell level. This assay can be readily adapted for screening other compounds or for investigating the role of VDAC1 in apoptosis in various cell types.

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